3-Fluoro-5-hydroxy-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of 170.14 g/mol. It features a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzaldehyde structure, which contributes to its reactivity and potential biological activity. The compound is characterized by its pale brown solid appearance and has a melting point range of 114-118 °C .
Research suggests that 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde exhibits significant biological activities. For instance, its structural components may confer antioxidant properties, and it has been investigated for potential antimicrobial effects. Studies on similar compounds indicate that derivatives containing hydroxyl and methoxy groups often show enhanced biological activity due to their ability to engage in hydrogen bonding and other interactions within biological systems .
The synthesis of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be achieved through several methods:
3-Fluoro-5-hydroxy-4-methoxybenzaldehyde finds applications in various fields:
Interaction studies involving 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde focus on its binding affinity with biological targets. Preliminary findings suggest that the compound may interact with enzymes or receptors, potentially influencing pathways related to inflammation or microbial resistance. Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-Fluoro-3-methoxybenzaldehyde | 0.88 | Lacks hydroxyl group; primarily used in dye synthesis |
| 2-Fluoro-6-methoxy-4-methylphenol | 0.87 | Contains methyl group; used in pharmaceuticals |
| 3'-Fluoro-4'-methoxyacetophenone | 0.85 | Acetophenone structure; different reactivity profile |
| 2-Fluoro-4-methoxybenzaldehyde | 0.84 | Different substitution pattern; potential flavoring agent |
| 3-Fluoro-5-methoxybenzaldehyde | 0.82 | Similar structure but lacks hydroxyl group |
These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications, making 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde unique due to its specific combination of functional groups and properties.
Demethylation reactions play a critical role in modulating the electronic and steric properties of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde. The methoxy group at the 4-position can be selectively cleaved to generate a phenolic hydroxyl group, enhancing the compound’s reactivity toward electrophilic substitution or metal coordination. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its ability to selectively demethylate aromatic ethers under controlled conditions.
In a representative procedure, 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (200 mg, 1.18 mmol) is treated with BBr₃ (3 mmol) in dichloromethane at −70°C, followed by gradual warming to room temperature. The reaction proceeds via initial coordination of BBr₃ to the methoxy oxygen, weakening the C–O bond and facilitating methyl bromide elimination. Subsequent hydrolysis yields 3-fluoro-4,5-dihydroxybenzaldehyde, a key intermediate for further functionalization. This method achieves an 86% yield after recrystallization, demonstrating high efficiency for scale-up.
Table 1: Demethylation of 3-Fluoro-4-Hydroxy-5-Methoxybenzaldehyde Using BBr₃
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | BBr₃ (3 mmol) | CH₂Cl₂, −70°C to RT | 3-Fluoro-4,5-dihydroxybenzaldehyde | 86 |
The regioselectivity of demethylation is influenced by steric and electronic factors. Computational studies suggest that the fluorine atom at the 3-position electronically deactivates the adjacent methoxy group, directing BBr₃ toward the 4-methoxy substituent. This selectivity enables the synthesis of dihydroxy derivatives without over-demethylation.
The aldehyde group in 3-fluoro-5-hydroxy-4-methoxybenzaldehyde readily participates in Schiff base formation, enabling the construction of nitrogen-containing heterocycles. This reaction typically involves condensation with primary amines under acidic or neutral conditions, yielding imines that can cyclize to form bioactive heteroaromatic systems.
A notable application is the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one. Here, the benzaldehyde derivative reacts with 1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-amine in ethanol under reflux, forming a stable Schiff base via nucleophilic attack of the amine on the carbonyl carbon. The reaction is driven by azeotropic removal of water, with completion typically achieved within 6–8 hours.
Table 2: Schiff Base Formation Using 3-Fluoro-5-Hydroxy-4-Methoxybenzaldehyde
| Aldehyde Component | Amine Component | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde | 1,5-Dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-amine | EtOH, reflux, 8h | 4-[(4-Hydroxy-3-fluoro-5-methoxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one | 72 |
The fluorine atom enhances the electrophilicity of the aldehyde group through inductive effects, accelerating imine formation. Additionally, the hydroxyl and methoxy groups stabilize the transition state via hydrogen bonding with polar aprotic solvents.
Transition metal catalysis offers a powerful toolkit for introducing aryl, alkenyl, or alkynyl groups to the benzaldehyde core. While direct applications to 3-fluoro-5-hydroxy-4-methoxybenzaldehyde are limited in the current literature, analogous systems suggest potential pathways.
Suzuki-Miyaura Coupling: The methoxy and hydroxyl groups could act as directing groups for palladium-catalyzed cross-couplings. For instance, bromination at the ortho position relative to the hydroxyl group would enable coupling with aryl boronic acids. However, competing demethylation or oxidation under basic conditions necessitates careful optimization of reaction parameters.
Heck Reaction: The aldehyde moiety may participate in α-arylation reactions with aryl halides. A proposed mechanism involves oxidative addition of Pd⁰ into the C–X bond, followed by coordination of the aldehyde and migratory insertion. This approach remains speculative for this specific substrate but has precedent in cinnamaldehyde derivatives.
Table 3: Hypothetical Transition Metal-Catalyzed Reactions
| Reaction Type | Substrate Modification | Catalytic System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Bromination at C-6, then coupling with PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-Fluoro-5-hydroxy-4-methoxy-6-biphenylbenzaldehyde |
| Heck | Reaction with iodobenzene | Pd(OAc)₂, PPh₃ | 3-Fluoro-5-hydroxy-4-methoxycinnamaldehyde |
Further experimental validation is required to assess the feasibility of these routes. Challenges include preserving the fluorine substituent under harsh catalytic conditions and avoiding side reactions involving the phenolic hydroxyl group.
Density functional theory calculations have emerged as a fundamental approach for investigating tautomeric equilibria in substituted benzaldehyde derivatives [1] [2]. The tautomeric behavior of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde involves complex intramolecular proton transfer processes that significantly influence its molecular properties and biological activity [3] [4].
Recent computational studies utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-31G(d,p) basis sets have demonstrated that benzaldehyde derivatives exhibit multiple tautomeric forms with energy differences typically ranging from 3 to 8 kilojoules per mole [2] [3]. For compounds containing both hydroxyl and methoxy substituents, the keto-enol tautomerization process involves the migration of hydrogen atoms between oxygen centers, creating distinct molecular conformations with varying stability profiles [5] [6].
The electronic structure calculations reveal that fluorine substitution at the 3-position significantly influences the tautomeric equilibrium through inductive effects [7] [8]. The electronegative fluorine atom withdraws electron density from the aromatic ring system, thereby affecting the stability of different tautomeric forms [7]. Computational analysis using the B3LYP/6-311++G(d,p) level of theory indicates that the presence of fluorine substituents can shift tautomeric equilibria by approximately 2-4 kilojoules per mole compared to non-fluorinated analogs [9] [10].
Table 1: Calculated Tautomeric Energy Differences in Substituted Benzaldehydes
| Compound | Tautomer Form | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Benzaldehyde | Keto | 0.0 | 2.87 |
| Benzaldehyde | Enol | 5.2 | 3.14 |
| 4-Methoxybenzaldehyde | Keto | 0.0 | 3.42 |
| 4-Methoxybenzaldehyde | Enol | 4.8 | 3.89 |
| Fluorobenzaldehyde | Keto | 0.0 | 3.18 |
| Fluorobenzaldehyde | Enol | 6.1 | 3.52 |
The hydroxyl group at the 5-position creates additional stabilization through intramolecular hydrogen bonding interactions [4] [11]. Quantum mechanical calculations demonstrate that these hydrogen bonds contribute approximately 15-20 kilojoules per mole to the overall molecular stability [11] [12]. The methoxy group at the 4-position further modulates the electronic environment through resonance effects, with natural bond orbital analysis revealing significant charge delocalization between the methoxy oxygen and the aromatic ring system [13] [10].
Thermodynamic analysis of tautomeric equilibria indicates that temperature effects play a crucial role in determining the predominant tautomeric form [14] [15]. At standard conditions (298 Kelvin), the keto form typically represents 85-90% of the equilibrium mixture, while elevated temperatures favor increased enol populations [15] [5]. The activation energy for tautomeric interconversion ranges from 45-55 kilojoules per mole, suggesting that tautomeric exchange occurs on microsecond to millisecond timescales [1] [14].
Molecular dynamics simulations have provided crucial insights into the conformational behavior of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde in protic solvent environments [16] [17] [18]. The interaction between the compound and protic solvents such as water and methanol significantly influences molecular conformation through hydrogen bonding networks and solvation effects [16] [12].
Computational studies employing the self-consistent isodensity polarizable continuum model demonstrate that protic solvents stabilize specific conformational states through directional hydrogen bonding interactions [16] [11]. The hydroxyl group at the 5-position serves as both a hydrogen bond donor and acceptor, forming stable complexes with water molecules that exhibit binding energies of 25-35 kilojoules per mole [12] [11]. These solvent-solute interactions create preferential molecular orientations that differ substantially from gas-phase conformations [18] [19].
Table 2: Solvation Effects on Molecular Conformation
| Solvent | Dielectric Constant | C-O Bond Length (Å) | Dihedral Angle (°) | Solvation Energy (kJ/mol) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 1.362 | 0.0 | 0.0 |
| Water | 78.4 | 1.367 | 15.2 | -42.3 |
| Methanol | 32.6 | 1.365 | 12.8 | -38.7 |
| Ethanol | 24.3 | 1.364 | 10.4 | -35.1 |
The fluorine atom introduces unique solvation characteristics due to its high electronegativity and small van der Waals radius [20] [8]. Molecular dynamics trajectories reveal that fluorine forms weak but directional interactions with protic solvent molecules, with carbon-fluorine to hydrogen-oxygen distances typically ranging from 2.8 to 3.2 angstroms [20] [17]. These interactions contribute to the overall solvation shell structure and influence the rotational dynamics of the aldehyde functional group [21] [17].
The methoxy substituent exhibits distinct solvation patterns compared to hydroxyl groups [11] [16]. The oxygen atom of the methoxy group participates primarily as a hydrogen bond acceptor, forming stable associations with protic solvent molecules [11]. Radial distribution function analysis indicates that the first solvation shell around the methoxy oxygen contains 2-3 solvent molecules with residence times of 5-15 picoseconds [19] [18].
Conformational flexibility analysis reveals that the aldehyde group undergoes restricted rotation in protic environments due to hydrogen bonding constraints [21] [16]. The rotational barrier around the phenyl-formyl bond increases from approximately 12 kilojoules per mole in the gas phase to 18-22 kilojoules per mole in aqueous solution [22] [21]. This restriction leads to preferential syn and anti conformations with population ratios that depend on solvent polarity and hydrogen bonding capacity [21] [16].
Temperature-dependent molecular dynamics simulations demonstrate that increased thermal energy enhances conformational sampling and weakens solvent-solute interactions [18] [19]. At elevated temperatures (350-400 Kelvin), the compound exhibits increased conformational freedom with correlation times for rotational motion decreasing by factors of 2-4 compared to ambient conditions [23] [18].
The frontier molecular orbital characteristics of 3-fluoro-5-hydroxy-4-methoxybenzaldehyde play a critical role in determining its interactions with biological targets [10] [24] [25]. Highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into the compound's reactivity patterns and binding affinity with protein receptors [24] [26] [27].
Quantum chemical calculations using density functional theory methods reveal that the highest occupied molecular orbital energy ranges from -6.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital energy spans -1.8 to -2.4 electron volts [10] [24]. The resulting energy gap of approximately 4.0-4.6 electron volts indicates moderate chemical reactivity and suggests potential for selective biological interactions [25] [27].
Table 3: Frontier Molecular Orbital Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.45 | B3LYP/6-311G++(d,p) | [24] |
| LUMO Energy (eV) | -2.12 | B3LYP/6-311G++(d,p) | [24] |
| Energy Gap (eV) | 4.33 | B3LYP/6-311G++(d,p) | [24] |
| Chemical Hardness (eV) | 2.17 | DFT | [25] |
| Electronegativity (eV) | 4.29 | DFT | [25] |
| Electrophilicity Index (eV) | 4.25 | DFT | [25] |
The fluorine substituent significantly influences frontier orbital energies through its strong inductive effect [7] [27]. Orbital contribution analysis demonstrates that fluorine atoms contribute approximately 8-12% to the highest occupied molecular orbital density while maintaining minimal involvement in the lowest unoccupied molecular orbital [28] [27]. This asymmetric participation creates distinct electrostatic potential surfaces that facilitate specific protein-ligand recognition patterns [10] [27].
Molecular electrostatic potential mapping reveals that the compound exhibits pronounced charge separation with electron-rich regions localized around oxygen atoms and electron-deficient areas near the aldehyde carbon and fluorine substituent [29] [10]. These complementary charge distributions enable favorable interactions with amino acid residues containing oppositely charged functional groups [30] [31].
Protein-ligand docking studies indicate that 3-fluoro-5-hydroxy-4-methoxybenzaldehyde demonstrates preferential binding to enzyme active sites containing lysine and arginine residues [30] [32]. The aldehyde functional group forms reversible covalent bonds with lysine amino groups, creating imine linkages that enhance binding affinity by factors of 10-100 compared to non-covalent interactions alone [30] [32]. These covalent modifications occur with association rate constants of 10³-10⁴ per molar per second and dissociation half-lives ranging from minutes to hours [30] [33].
The hydroxyl group contributes to biological recognition through hydrogen bonding interactions with serine, threonine, and tyrosine residues [31] [34]. Computational analysis of protein-ligand complexes reveals hydrogen bond geometries with donor-acceptor distances of 2.6-3.0 angstroms and bond angles approaching 180 degrees [35] [31]. These interactions provide binding energy contributions of 8-15 kilojoules per mole per hydrogen bond [11] [31].
Frontier orbital overlap analysis with biological targets demonstrates that the compound's lowest unoccupied molecular orbital exhibits favorable spatial complementarity with electron-rich regions of protein binding sites [26] [36]. The orbital interactions facilitate charge transfer processes that contribute to the overall binding thermodynamics and kinetics [26] [33]. Calculated charge transfer energies range from 0.5 to 2.0 electron volts depending on the specific protein target and binding mode [10] [26].
Fluorine atoms covalently bonded to electron-deficient aromatic rings can act as σ-hole donors, engaging oxygen or nitrogen acceptors at F···O / F···N separations of 0.27 – 0.30 nm and C–F···O angles ≥ 165° [3] [5]. Statistical mining of the Cambridge Structural Database shows that such fluorine-centred halogen bonds occur in 6.3% of all organic structures containing aryl fluorides devoid of stronger competing donors [3]. For 3-fluoro-5-hydroxy-4-methoxybenzaldehyde, two complementary acceptors are embedded within each molecule (the hydroxyl oxygen and the carbonyl oxygen), enabling bistable head-to-tail chains or crosslinked ribbons, depending on whether the hydroxyl hydrogen is internally or externally satisfied [6] [7].
Table 2. Comparative halogen-bond metrics in structurally related benzaldehydes
| Compound | F···O distance / nm | C–F···O angle /° | Interaction classification | Reference |
|---|---|---|---|---|
| 3-fluoro-4-hydroxy-5-methoxybenzaldehyde | 0.284 | 170.2 | Type II σ-hole (linear) | [1] |
| 3-fluoro-mandelic acid (monohydrate) | 0.279 | 168.4 | Cooperative with O–H···O | [8] |
| Fluorinated iodobenzene co-crystal (benchmark) | 0.286 | 171.5 | Donor-acceptor network | [6] |
| Theoretical model for title compound | 0.282 | 169.8 | Predicted chain motif | [3] [5] |
These distances lie well below the van der Waals contact limit of 0.297 nm for F···O pairs, confirming genuine halogen-bond participation. The simultaneous presence of hydrogen bonding creates bifurcated motifs that reinforce lattice cohesion [9].
Polymorphism is prevalent among methoxy-substituted benzaldehydes; six crystal forms are documented for di-methoxy analogues alone [2]. π-Stacking propensity arises from (i) minimal steric encumbrance in the meta-fluoro pattern and (ii) dipole-dipole complementarity between the electron-rich methoxy flank and the electron-withdrawing carbonyl edge. In the polymorphs of 3,5-di-methoxybenzaldehyde, centroid-to-centroid distances vary from 0.352 nm (slipped parallel) to 0.381 nm (cross-packed), values expected to bracket those of the title compound [2].
Table 3. π-Stacking metrics observed in benzaldehyde derivatives
| Structure (space group) | Centroid separation / nm | Slippage / nm | Ring overlap (%) | Reference |
|---|---|---|---|---|
| 3,5-di-methoxybenzaldehyde, Form I (P 2₁/c) | 0.352 | 0.077 | 71 | [2] |
| 3-fluoro-hydroxy-methoxy analogue (P 2₁/n) | 0.364 | 0.083 | 68 | [1] |
| Predicted Form A of title compound | 0.358 | 0.080 | 70 | [3] |
Polymorphic conversion is frequently driven by small changes in stacking offset rather than large translational shifts. Thermally-induced gear-like cooperative rotations, similar to those documented for anthracene-pentiptycene systems, may be anticipated once the molecule participates in three-dimensional stacking networks [10].
Solvent polarity and hydrogen-bond basicity decisively influence which supramolecular synthon dominates during nucleation. High-throughput nanodroplet screens on polyfunctional aldehydes reveal that protic media favour hydrogen-bonded dimers, whereas aprotic halogen-bond-friendly solvents such as acetonitrile or dichloromethane promote halogen-bond-templated chains [11]. Industrial case studies confirm that a change from ethanol to isopropanol induced a novel polymorph through selective solvent inclusion and rearrangement of weak interactions [12].
Table 4. Solvent parameters correlated with observed packing outcomes
| Solvent | Kamlet–Taft β (basicity) | Polymorph or assembly obtained with benzaldehyde derivatives | Dominant interaction | Reference |
|---|---|---|---|---|
| Methanol | 0.62 | Hydrogen-bonded dimer polymorph | O–H···O | [11] |
| Acetonitrile | 0.31 | Chain motif (halogen bond) | F···O | [6] |
| Dichloromethane | 0.10 | Layered π-stack form | π-π + F···O | [10] |
| Water trace in mixed media | n/a | Hydrate inclusion, altered packing | O–H···O + F···O | [13] |
For 3-fluoro-5-hydroxy-4-methoxybenzaldehyde, crystallisation trials should therefore employ polarity gradients to map the solid-state landscape efficiently. Aprotic low-basicity solvents are predicted to maximise the halogen-bond contribution, offering a route to robust one-dimensional assemblies suitable for co-crystal design.